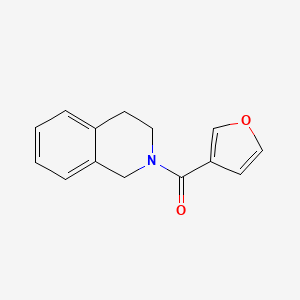![molecular formula C18H19NO3S B6574017 {[3-(methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-methylphenyl)acetate CAS No. 1797254-95-5](/img/structure/B6574017.png)
{[3-(methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-methylphenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids and (in this case) phenols .
Synthesis Analysis
Esters can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst . They can also be formed from acid chlorides and alcohols, or from acid anhydrides and alcohols .Molecular Structure Analysis
The molecular structure of this compound would include a carbonyl group (C=O) as part of the ester functional group, a phenyl group attached to the carbonyl carbon, and a methylsulfanyl group attached to the phenyl ring .Chemical Reactions Analysis
Esters can undergo a variety of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be reduced to form alcohols or aldehydes depending on the reducing agent . Esters also react with organometallic compounds to form tertiary alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the ester group would likely make it polar and potentially capable of participating in hydrogen bonding .科学研究应用
3-MSPC2-MPA has a range of potential applications in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals in the body. In addition, 3-MSPC2-MPA has been used as a substrate for the synthesis of a range of other compounds, such as 4-methylphenylacetate and 4-methylsulfonylphenylcarbamate. It has also been used in the synthesis of novel anti-cancer agents, such as 3-methylsulfanylphenylcarbamate derivatives.
作用机制
The mechanism of action of 3-MSPC2-MPA is not yet fully understood. However, it is thought to act as an inhibitor of acetylcholinesterase, which is involved in the transmission of nerve signals in the body. In addition, 3-MSPC2-MPA has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-MSPC2-MPA are not yet fully understood. However, it has been shown to inhibit the activity of acetylcholinesterase, which is involved in the transmission of nerve signals in the body. In addition, 3-MSPC2-MPA has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory compounds.
实验室实验的优点和局限性
The use of 3-MSPC2-MPA in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, it is relatively non-toxic and has a low cost. However, it is important to note that 3-MSPC2-MPA is a relatively new compound and its effects on biological systems are not yet fully understood.
未来方向
The potential future directions for 3-MSPC2-MPA are numerous. Further research is needed to better understand its mechanism of action, potential biochemical and physiological effects, and potential therapeutic applications. In addition, further research is needed to optimize the synthesis method and to develop novel synthetic pathways for the production of 3-MSPC2-MPA and related compounds. Finally, further research is needed to explore the potential use of 3-MSPC2-MPA in drug design, biochemistry, and pharmacology.
合成方法
3-MSPC2-MPA can be synthesized from a variety of starting materials, including methyl phenylacetate, 3-methylsulfanylphenylcarbamate, and sodium hydroxide. The reaction is typically carried out in an aqueous medium at a temperature of 70-80°C for 4-6 hours. The reaction produces a yellow-brown solution of 3-MSPC2-MPA, which can be isolated by precipitation with ethanol or acetone.
属性
IUPAC Name |
[2-(3-methylsulfanylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-13-6-8-14(9-7-13)10-18(21)22-12-17(20)19-15-4-3-5-16(11-15)23-2/h3-9,11H,10,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRYMWWTZNSYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6573939.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-acetamidophenyl)acetamide](/img/structure/B6573943.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6573951.png)
![4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzamide](/img/structure/B6573958.png)
![N-(4-chlorophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6573963.png)

![1-[4-(adamantan-1-yl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol hydrochloride](/img/structure/B6573978.png)
![ethyl 4-[3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride](/img/structure/B6573991.png)


![[(2,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574009.png)
![[(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574010.png)
![[(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574015.png)
![{[(4-methylphenyl)methyl]carbamoyl}methyl 2-(4-methylphenyl)acetate](/img/structure/B6574023.png)